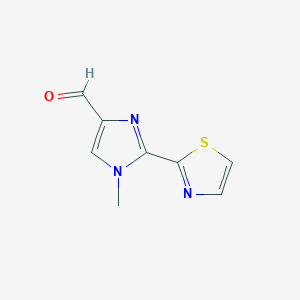

1-Methyl-2-(1,3-thiazol-2-yl)-1H-imidazole-4-carbaldehyde

Description

1-Methyl-2-(1,3-thiazol-2-yl)-1H-imidazole-4-carbaldehyde is a heterocyclic compound featuring an imidazole core substituted with a methyl group at position 1, a 1,3-thiazole ring at position 2, and a formyl group at position 3. This structure combines the electron-rich imidazole and thiazole moieties, which are known for their pharmacological and catalytic properties. The aldehyde group at position 4 enhances reactivity, enabling its use as a precursor in synthesizing more complex molecules, such as Schiff bases or fused heterocycles .

For example, 1H-imidazole-4-carbaldehyde derivatives are often functionalized using alkylation or cross-coupling reactions, as seen in the synthesis of 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde .

Properties

CAS No. |

623906-10-5 |

|---|---|

Molecular Formula |

C8H7N3OS |

Molecular Weight |

193.23 g/mol |

IUPAC Name |

1-methyl-2-(1,3-thiazol-2-yl)imidazole-4-carbaldehyde |

InChI |

InChI=1S/C8H7N3OS/c1-11-4-6(5-12)10-7(11)8-9-2-3-13-8/h2-5H,1H3 |

InChI Key |

JAFVAAMRARWAIC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(N=C1C2=NC=CS2)C=O |

Origin of Product |

United States |

Preparation Methods

Imidazole Ring Construction

Common methods for imidazole synthesis include the Debus-Radziszewski reaction, which condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an amine. This method allows for substitution at various positions on the imidazole ring. For 1-methyl substitution, methylamine or methyl-substituted precursors are used.

Introduction of the 1-Methyl Group

The methyl group at the 1-position can be introduced by:

- Using methyl-substituted starting materials in the imidazole ring formation.

- Alkylation of the imidazole nitrogen after ring formation using methylating agents such as methyl iodide or methyl sulfate under basic conditions.

Selective Formylation at the 4-Position of Imidazole

Formylation of the imidazole ring to introduce the aldehyde group at the 4-position is a critical step. Methods include:

- Vilsmeier-Haack reaction using POCl3 and DMF, which generates an electrophilic formylating agent that selectively reacts at the 4-position of the imidazole ring.

- Oxidation of methyl groups adjacent to the imidazole ring using selenium dioxide (SeO2) to convert methyl substituents into aldehydes, as demonstrated in related benzimidazole derivatives.

Representative Synthetic Route (Based on Patent and Literature Data)

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 2-chloro-1-methylimidazole intermediate | Chlorination of 1-methylimidazole derivative | Chlorination at 2-position to enable substitution |

| 2 | Coupling with 1,3-thiazol-2-yl nucleophile | Reaction in DMF, inert atmosphere | Nucleophilic substitution to introduce thiazolyl group |

| 3 | Formylation at 4-position | Vilsmeier-Haack reaction (POCl3/DMF) | Selective electrophilic substitution to install aldehyde |

| 4 | Purification | Extraction, chromatography, crystallization | Standard purification techniques |

This sequence is supported by the patent EP2050736A1, which describes similar imidazole derivatives and their preparation.

Alternative Approaches and Notes

- Protection of hydroxyalkyl groups during oxidation steps is necessary to prevent undesired side reactions, as seen in related imidazole syntheses.

- Grignard reagents can be used to introduce alkyl substituents at the 1-position before oxidation to aldehydes, but require careful control to avoid over-oxidation or side reactions.

- Selenium dioxide oxidation is a mild and selective method for converting methyl groups adjacent to heterocycles into aldehydes, applicable to imidazole derivatives.

Summary Table of Key Preparation Methods

| Method | Description | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Debus-Radziszewski synthesis | Multi-component condensation to form imidazole ring | 1,2-dicarbonyl, aldehyde, methylamine | Straightforward ring formation | Limited substitution control |

| Halogenation and nucleophilic substitution | Chlorination at 2-position followed by substitution with thiazolyl nucleophile | Chlorinating agent, DMF, thiazolyl nucleophile | High regioselectivity | Requires halogenated intermediates |

| Vilsmeier-Haack formylation | Electrophilic formylation at 4-position | POCl3, DMF | Selective aldehyde introduction | Sensitive to reaction conditions |

| Selenium dioxide oxidation | Oxidation of methyl to aldehyde | SeO2 | Mild, selective oxidation | Applicable only if methyl group present |

Chemical Reactions Analysis

1-Methyl-2-(thiazol-2-yl)-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, where halogenation or alkylation can occur.

Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.

Scientific Research Applications

Chemical Properties and Structure

This compound features a fused imidazole and thiazole ring structure, characterized by:

- Methyl group at the nitrogen of the imidazole ring.

- Thiazole substituent at the second position.

- Aldehyde functional group at the fourth position of the imidazole ring.

These structural features contribute to its diverse chemical properties and biological activities, making it a subject of interest in several research domains.

Antimicrobial Activity

1-Methyl-2-(1,3-thiazol-2-yl)-1H-imidazole-4-carbaldehyde has demonstrated notable antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains and fungi. For instance:

- Case Study : A study published in a peer-reviewed journal reported that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Its ability to interact with biological macromolecules suggests that it may affect cancer cell proliferation.

- Case Study : In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines, making it a candidate for further development as an anticancer drug .

Pesticidal Activity

Research has indicated that this compound possesses pesticidal properties, particularly against plant pathogens.

- Case Study : Field trials demonstrated that formulations containing this compound effectively reduced fungal infections in crops, suggesting its utility as a biopesticide .

Synthesis of Novel Materials

The unique chemical structure of this compound allows for its use in synthesizing novel materials such as polymers and nanocomposites.

- Case Study : Researchers have successfully incorporated this compound into polymer matrices to enhance thermal stability and mechanical properties, demonstrating its potential in advanced material applications .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Methylthiazole | Methyl group on thiazole | Primarily used in flavoring and fragrance |

| 4-Aminoimidazole | Amino group at C4 of imidazole | Known for its role in nucleoside synthesis |

| 5-Methylthiazole | Methyl group at C5 of thiazole | Exhibits antifungal properties |

| 1H-Imidazolium salts | Quaternized forms of imidazoles | Potentially useful as ionic liquids |

Mechanism of Action

The mechanism of action of 1-Methyl-2-(thiazol-2-yl)-1H-imidazole-4-carbaldehyde involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit bacterial enzymes, thereby preventing bacterial growth and replication. In anti-inflammatory applications, the compound may inhibit the production of pro-inflammatory cytokines. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

The structural and functional uniqueness of 1-methyl-2-(1,3-thiazol-2-yl)-1H-imidazole-4-carbaldehyde is highlighted through comparisons with related imidazole, thiazole, and hybrid heterocycles.

Structural and Electronic Comparisons

Key Observations :

- The thiazole-imidazole hybrid structure in the target compound offers a balance of aromatic stability and reactivity, distinct from bulkier derivatives like triphenylmethyl-substituted imidazoles .

- Compared to thiadiazoles (e.g., compound 9b in ), the aldehyde group in the target compound provides a reactive site absent in many antitumor thiadiazoles, which rely on aryl substituents for activity.

Pharmacological Activity

The target compound’s bioactivity can be inferred from structurally related molecules:

- Thiazole derivatives (e.g., compound 12a in ): Exhibit dual inhibitory activity against HepG2 and MCF-7 cell lines (IC₅₀ = 1.19–3.4 µM) due to thiazole’s electron-withdrawing effects enhancing DNA intercalation.

- Imidazole-4-carbaldehyde derivatives: Used as intermediates in antitumor agents, such as 2-oxindole derivatives , where the aldehyde group facilitates Schiff base formation with amino moieties in target proteins.

Biological Activity

1-Methyl-2-(1,3-thiazol-2-yl)-1H-imidazole-4-carbaldehyde is a heterocyclic compound that combines imidazole and thiazole moieties. This compound has garnered interest due to its diverse biological activities, particularly in medicinal chemistry. The presence of the aldehyde group enhances its reactivity, making it a valuable candidate for drug development and other applications.

The compound's molecular formula is with a molecular weight of 193.23 g/mol. Its structural characteristics include:

| Property | Value |

|---|---|

| CAS Number | 623906-10-5 |

| IUPAC Name | 1-methyl-2-(1,3-thiazol-2-yl)imidazole-4-carbaldehyde |

| InChI Key | JAFVAAMRARWAIC-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(N=C1C2=NC=CS2)C=O |

Biological Activity Overview

The biological activity of this compound has been explored in various studies, showcasing its potential as:

- Antimicrobial Agent : The compound exhibits significant activity against various bacterial strains.

- Anticancer Properties : Preliminary studies indicate its potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory responses.

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial properties. It has shown effectiveness against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. A study reported minimum inhibitory concentrations (MIC) demonstrating its efficacy:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | < 10 |

| Escherichia coli | < 15 |

| Candida albicans | < 20 |

The mechanism of action appears to involve the inhibition of bacterial enzymes, which is critical for bacterial growth and replication .

Anticancer Activity

The anticancer potential of the compound has been investigated in various cancer cell lines. In vitro studies have indicated that it can induce apoptosis in cancer cells through the modulation of key signaling pathways. For instance, it has been shown to affect the Bcl-2 family proteins, which are crucial for regulating apoptosis:

| Cell Line | IC50 (µM) |

|---|---|

| Jurkat (T-cell leukemia) | 12.5 |

| HT-29 (colon cancer) | 15.0 |

These findings suggest that this compound may serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies

Several case studies have highlighted the biological activities of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties against clinical isolates of Staphylococcus aureus, revealing a strong correlation between structural modifications and enhanced activity.

- Cancer Cell Line Studies : Research involving multiple cancer cell lines demonstrated that derivatives of this compound could significantly reduce cell viability, with detailed mechanism studies indicating involvement in apoptosis pathways.

- Inflammation Models : In vivo studies showed that administration of this compound reduced inflammation markers in animal models of arthritis.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, current hypotheses suggest interactions with specific molecular targets involved in microbial metabolism and cancer cell signaling pathways:

- Antimicrobial Mechanism : Inhibition of bacterial enzyme activity.

- Anticancer Mechanism : Induction of apoptosis through modulation of Bcl-2 proteins.

- Anti-inflammatory Mechanism : Suppression of cytokine production.

Q & A

Q. What are the common synthetic routes for 1-Methyl-2-(1,3-thiazol-2-yl)-1H-imidazole-4-carbaldehyde, and how are intermediates characterized?

The synthesis of imidazole-4-carbaldehyde derivatives typically involves:

- Cyclization strategies : Base-mediated intramolecular cyclization of precursors containing amino and carbonyl groups, as demonstrated in the synthesis of 2-(4-chlorophenyl)-4-formyl-1H-imidazole .

- Protective group chemistry : Use of triphenylmethyl chloride to protect reactive sites (e.g., 1H-imidazole-4-carbaldehyde) during synthesis, followed by flash chromatography for purification .

- Characterization : Key methods include IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹), NMR (aldehyde proton at δ ~9.5–10.0 ppm), and elemental analysis to confirm purity .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Multi-spectral analysis : ¹H and ¹³C NMR confirm substitution patterns (e.g., thiazole protons at δ ~7.5–8.5 ppm, imidazole methyl group at δ ~3.5 ppm) .

- Mass spectrometry : Exact mass (e.g., m/z 193.0102 for the aldehyde fragment) and fragmentation patterns verify molecular composition .

- X-ray crystallography : Intermolecular interactions (e.g., hydrogen bonding) are resolved using programs like SHELXL .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to avoid dehalogenation during imidazole-4-carbaldehyde synthesis?

Dehalogenation is a critical challenge in aryl-substituted imidazole synthesis. Key optimizations include:

- Catalyst selection : Switching from Pd/C to Raney nickel prevents hydrodechlorination of aryl halides, improving yields from <50% to >90% .

- Solvent/base systems : Alkaline conditions (NaOH in ethanol) promote cyclization over side reactions (Table 1).

| Entry | Catalyst | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 5 | Raney Ni | EtOH | NaOH | 45 | 88 |

| 6 | Raney Ni | H₂O | Na₂CO₃ | 25 | 52 |

Q. How should researchers address contradictory spectral data during structural analysis?

Contradictions (e.g., unexpected NMR shifts or elemental analysis mismatches) require:

Q. What computational methods predict the bioactivity of this compound derivatives?

- Molecular docking : Compounds with thiazole-imidazole scaffolds (e.g., 9c in ) show binding to enzymes like α-glucosidase (docking scores: -8.5 to -10.2 kcal/mol) .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on thiazole) with antimicrobial activity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.